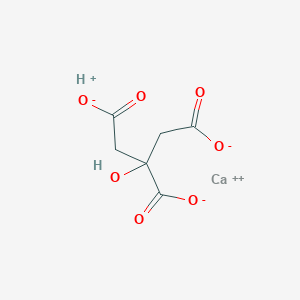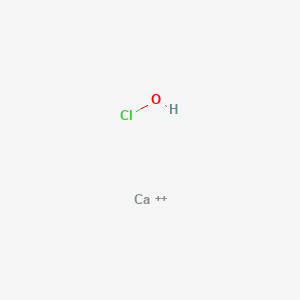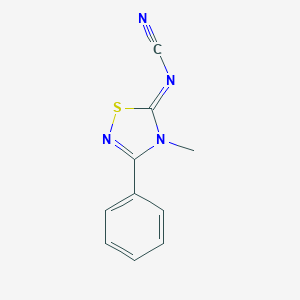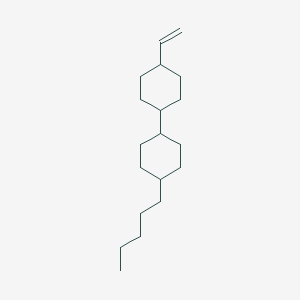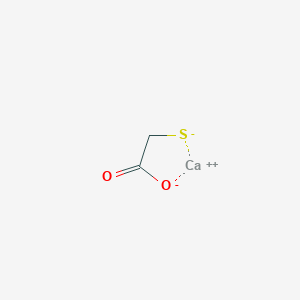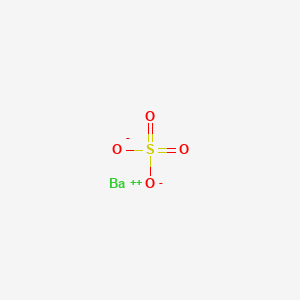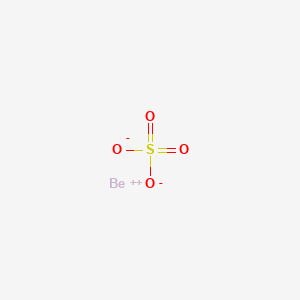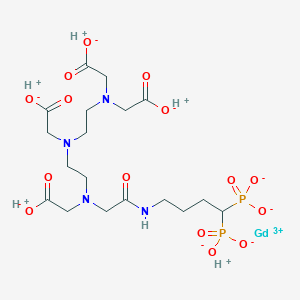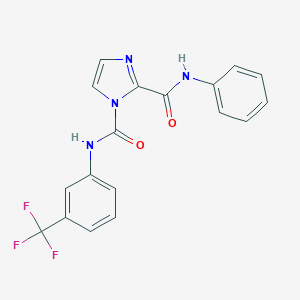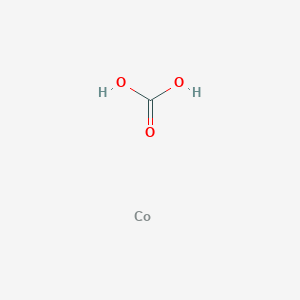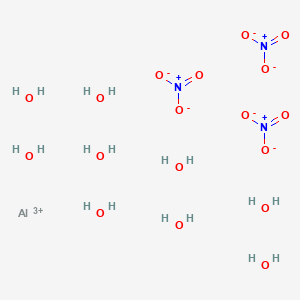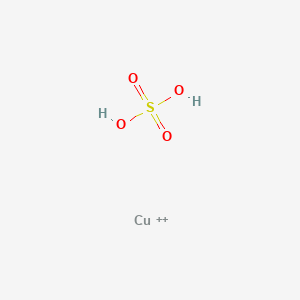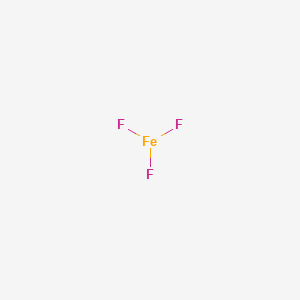
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBPE HCl and is a white crystalline powder that is soluble in water. PBPE HCl has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions.
Mecanismo De Acción
The mechanism of action of PBPE HCl is not fully understood, but it is believed to act on the GABAergic system in the brain. PBPE HCl has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Efectos Bioquímicos Y Fisiológicos
PBPE HCl has been shown to have a range of biochemical and physiological effects. In animal studies, PBPE HCl has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. PBPE HCl has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBPE HCl is its potential as a new drug candidate. PBPE HCl has been shown to exhibit a range of pharmacological properties, making it a promising candidate for the development of new drugs. However, one limitation of PBPE HCl is its complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of PBPE HCl. One potential direction is the development of new drugs based on PBPE HCl. PBPE HCl has been shown to exhibit a range of pharmacological properties, making it a promising candidate for the development of new drugs. Another potential direction is the study of PBPE HCl in animal models of neurodegenerative disorders. PBPE HCl has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further studies may reveal its potential for the treatment of other neurodegenerative disorders.
Métodos De Síntesis
PBPE HCl is synthesized through a multi-step process that involves the reaction between 4-phenyl-1-butanol and 4-phenoxy-2-butynyl bromide in the presence of a catalyst. The resulting product is then reacted with piperidine and propanoic acid to yield PBPE HCl. The synthesis of PBPE HCl is a complex process that requires expertise and precision.
Aplicaciones Científicas De Investigación
PBPE HCl has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PBPE HCl has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs. PBPE HCl has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
128864-80-2 |
|---|---|
Nombre del producto |
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, propanoate (ester), hydrochloride |
Fórmula molecular |
C24H28ClNO3 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
[1-(4-phenoxybut-2-ynyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,15-20H2,1H3;1H |
Clave InChI |
CWVIHJBOFUWMKS-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Otros números CAS |
128864-80-2 |
Sinónimos |
[1-(4-phenoxybut-2-ynyl)-4-phenyl-4-piperidyl] propanoate hydrochlorid e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



